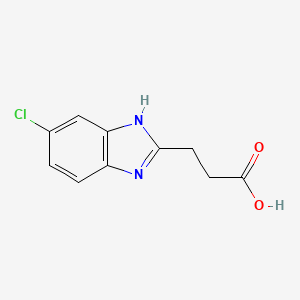

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODEKMPICKOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424388 | |

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82138-56-5 | |

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structure, consisting of a fusion between benzene and imidazole rings, allows it to interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific benzimidazole derivative, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a molecule of interest for further functionalization and drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale behind the synthetic strategy, experimental choices, and analytical validation.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively achieved through the well-established Phillips condensation reaction. This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, providing a direct and efficient route to the benzimidazole core.[1]

Our retrosynthetic analysis identifies the key starting materials as 4-chloro-1,2-phenylenediamine and a suitable four-carbon dicarboxylic acid synthon, which in this case is succinic acid . The chloro-substituent on the phenylenediamine ring is a common feature in many bioactive molecules, often enhancing lipophilicity and modulating electronic properties. The propionic acid side chain at the 2-position of the benzimidazole ring offers a valuable handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

Reaction Mechanism: The Phillips Condensation

The Phillips condensation reaction proceeds through a two-step mechanism under acidic catalysis.[1]

-

Initial Acylation: One of the amino groups of 4-chloro-1,2-phenylenediamine attacks a carbonyl group of succinic acid, forming a mono-acylated intermediate. This step is facilitated by the acidic environment which protonates the carbonyl oxygen, increasing its electrophilicity.

-

Intramolecular Cyclization and Dehydration: The remaining free amino group then undergoes an intramolecular nucleophilic attack on the second carbonyl group of the succinic acid moiety. The resulting tetrahedral intermediate subsequently eliminates two molecules of water to form the stable, aromatic benzimidazole ring.

The use of a dehydrating agent or elevated temperatures is crucial to drive the reaction towards the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[2] Researchers should optimize the conditions based on their specific laboratory setup and analytical observations.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | ≥98% | Commercially Available |

| Succinic Acid | C₄H₆O₄ | 118.09 | ≥99% | Commercially Available |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | 115% H₃PO₄ basis | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Commercially Available |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |

| Deionized Water (H₂O) | H₂O | 18.02 | N/A | In-house |

Reaction Setup and Procedure

-

Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol) and succinic acid (1.18 g, 10 mmol).

-

Addition of Condensing Agent: Carefully add polyphosphoric acid (approx. 15 mL) to the flask. The mixture will become a thick slurry.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 130-140 °C with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3-4 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for this class of compounds is aqueous ethanol.[3]

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule. The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propionic acid side chain.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the imidazole, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C vibrations.

-

Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range is indicative of high purity.

Safety Considerations

-

4-chloro-1,2-phenylenediamine: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Polyphosphoric Acid: Is corrosive. Avoid contact with skin and eyes. Handle with care and appropriate PPE. The quenching step with ice is highly exothermic and should be performed cautiously.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the robust Phillips condensation reaction, this valuable benzimidazole derivative can be efficiently prepared. The provided framework, from retrosynthetic analysis to detailed experimental procedures and characterization guidelines, is designed to empower researchers in their pursuit of novel bioactive molecules. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential therapeutic applications.

References

-

AdiChemistry. Phillips Condensation Reaction | Explanation. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this framework have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide focuses on a specific derivative, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, providing a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its potential applications in research and development. The presence of a chloro substituent on the benzene ring and a propionic acid side chain at the 2-position of the imidazole ring are key structural features that are anticipated to modulate its physicochemical and biological properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. While extensive experimental data for this compound is not widely published, its core characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 82138-56-5 | [2][3] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 224.64 g/mol | [2][3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | LPODEKMPICKOID-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism: The Phillips Condensation

The most probable and widely used method for the synthesis of 2-substituted benzimidazoles, including this compound, is the Phillips condensation reaction.[6][7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6]

Proposed Synthesis of this compound

The synthesis would logically proceed via the reaction of 4-chloro-o-phenylenediamine with succinic acid or a derivative thereof.

Reactants:

-

4-Chloro-o-phenylenediamine

-

Succinic Acid

Reaction Conditions:

-

The reaction is typically carried out in the presence of a dilute mineral acid, such as 4N HCl, and heated.[6]

Step-by-Step Experimental Protocol (General Phillips Method)

-

Reactant Mixture: In a round-bottom flask, combine 4-chloro-o-phenylenediamine and a molar equivalent of succinic acid.

-

Acidic Medium: Add a suitable volume of 4N hydrochloric acid to the flask.

-

Heating: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a basic pH. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.

Reaction Mechanism

The Phillips condensation proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming a monoacyl intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring.[9]

Caption: Mechanism of the Phillips condensation reaction.

Spectral Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propionic acid side chain. The integration of these signals would correspond to the number of protons in each environment.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, around 1725-1700 cm⁻¹.

-

N-H stretching vibrations from the imidazole ring.

-

C-H stretching from the aromatic and aliphatic portions of the molecule.

-

C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.

Potential Applications in Drug Discovery and Research

The benzimidazole scaffold is a well-established pharmacophore, and derivatives of this core structure have been investigated for a wide range of therapeutic applications.[2][3][4][5] The introduction of a chloro group and a propionic acid moiety in this compound suggests several promising avenues for research.

Anticancer Research

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[2] The structural features of this compound make it a candidate for investigation as a potential cytotoxic agent against various cancer cell lines.

Antimicrobial Drug Development

The benzimidazole core is present in several antimicrobial agents.[3][5] This is partly due to its structural similarity to purines, which can lead to the inhibition of microbial protein synthesis.[2] Therefore, this compound could be screened for its efficacy against a panel of bacterial and fungal pathogens.

Anti-inflammatory and Analgesic Properties

Some benzimidazole derivatives have shown significant anti-inflammatory and analgesic effects, often attributed to the inhibition of enzymes like cyclooxygenases (COXs).[4] The propionic acid side chain, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), further suggests that this compound may possess anti-inflammatory activity.

Caption: Potential research applications of the title compound.

Conclusion

This compound is a molecule of significant interest due to its benzimidazole core, a scaffold with a proven track record in medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its synthesis via the well-established Phillips condensation is straightforward. The structural features of this compound suggest a high potential for biological activity, making it a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory research programs. Further investigation into its specific properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

References

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (URL: [Link])

-

Biological activities of benzimidazole derivatives: A review - International Science Community Association. (URL: [Link])

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (URL: [Link])

-

A Brief Review of The Biological Activities of Benzimidazole Derivatives - IJSART. (URL: [Link])

-

A Review on Medical Significance of Benzimidazole Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

-

PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. (URL: [Link])

-

Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (URL: [Link])

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (URL: [Link])

-

BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (URL: [Link])

-

3-(6-Chloro-3-oxo-2,3-dihydro-benzo[2][5]oxazin-4-yl)-propionic acid - PubChem. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl] - PubChem. (URL: [Link])

- Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2 - Indian Journal of Chemistry. (URL: http://nopr.niscpr.res.in/bitstream/123456789/10697/1/IJCB%2044B(4)%20828-835.pdf)

-

Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry. (URL: [Link])

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (URL: [Link])

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

Sources

- 1. This compound | 82138-56-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid | C35H42ClN5O4 | CID 9852245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride | C11H13ClN2O3 | CID 46736399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide: The Molecular Structure and Applications of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a key heterocyclic compound. We will explore its fundamental chemical and physical properties, established synthesis protocols, and its significant role as a versatile building block in the landscape of modern drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The inherent structural features of benzimidazoles allow for facile and targeted modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This compound emerges as a particularly valuable derivative within this class, offering a strategic combination of a reactive carboxylic acid handle and a chlorinated benzimidazole core for further chemical elaboration.

Core Molecular Attributes

A precise understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

| Property | Value |

| CAS Number | 82138-56-5[3][4] |

| Molecular Formula | C₁₀H₉ClN₂O₂[3][4][5] |

| Molecular Weight | 224.64 g/mol [3][4][5] |

| Appearance | Crystalline solid |

| Purity | Typically ≥95% |

Elucidation of the Molecular Structure

The definitive molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

3.1. Spectroscopic Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum provides information about the substitution pattern on the benzene ring, while the aliphatic signals correspond to the propionic acid side chain.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the N-H and C=O stretching vibrations, which are characteristic of the benzimidazole and carboxylic acid moieties, respectively.

3.2. Molecular Structure Visualization:

Caption: 2D representation of this compound.

Synthesis and Derivatization

4.1. Synthetic Pathway:

The synthesis of this compound is typically achieved through the condensation of 4-chloro-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. Polyphosphoric acid (PPA) is often employed as a condensing agent and solvent in this reaction.[6]

Caption: General synthetic scheme for this compound.

4.2. Experimental Protocol: A Self-Validating System

A robust and reproducible synthesis is crucial for ensuring the quality and consistency of the final compound.

Step 1: Reaction Setup

-

Combine 4-chloro-o-phenylenediamine and an equimolar amount of a succinic acid derivative in a reaction vessel.

-

Add polyphosphoric acid as the reaction medium.

Step 2: Thermal Condensation

-

Heat the reaction mixture to a temperature sufficient to drive the condensation and cyclization, typically in the range of 150-180°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Trustworthiness: The success of this protocol is validated by the physical and spectroscopic data of the final product, which should be consistent with the expected values.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality serves as a key anchor point for derivatization, allowing for the introduction of various pharmacophores through amide coupling and other transformations.

5.1. A Gateway to Diverse Pharmacological Activity:

Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The benzimidazole scaffold is a common feature in many potent anticancer compounds.[1]

-

Antimicrobial Agents: Novel benzimidazole derivatives have shown promising activity against various bacterial and fungal strains.[7]

-

Antiviral Compounds: The structural versatility of benzimidazoles has been exploited to develop agents with antiviral properties.[2]

-

Anti-inflammatory and Analgesic Agents: Benzimidazole-based compounds have been explored for their potential to modulate inflammatory pathways.[7]

5.2. Logical Workflow in Drug Discovery:

Caption: The progression from a core scaffold to lead optimization in drug discovery.

Conclusion

This compound stands as a testament to the enduring importance of the benzimidazole scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its amenability to a wide range of chemical modifications, ensures its continued relevance as a key building block in the quest for novel therapeutics. This guide has provided a foundational understanding of its molecular structure, synthesis, and applications, empowering researchers to leverage its potential in their drug discovery endeavors.

References

-

PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[4][5]oxazin-4-yl)-propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid. Retrieved from [Link]

- Al-Sehemi, A. G., El-Sharief, A. M. S., & Ammar, Y. A. (n.d.). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives containing 2-naphthyl propionyl moiety. Indian Journal of Chemistry, 42B, 2893-2898.

- Hernández-Vázquez, E., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(15), 4595.

-

PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-(m-AMINOPHENOXY)PROPYLTRIMETHOXYSILANE, tech. Retrieved from [Link]

- Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules, 25(5), 1167.

- Singh, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry, 28(2), 111-131.

- Ali, I., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 11, 579.

-

CAS Common Chemistry. (n.d.). Ethoxylated 2-propylheptanol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 82138-56-5 [chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: A Technical Guide for Researchers

Introduction

The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Within this promising class of compounds, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid emerges as a molecule of significant interest for further investigation. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon the broader understanding of the benzimidazole class to inform future research and drug development efforts.

While specific in-depth studies on the biological activity of this compound are not extensively available in current literature, its structural features—a chlorinated benzimidazole core linked to a propionic acid moiety—suggest a strong potential for a range of therapeutic applications. This guide will, therefore, extrapolate from the well-established activities of related benzimidazole derivatives to propose likely avenues of investigation and provide foundational experimental protocols for its evaluation.

Chemical Profile

Anticipated Biological Activities and Mechanistic Insights

The biological activities of benzimidazole derivatives are intrinsically linked to their ability to interact with various biological macromolecules. The planar benzimidazole ring system can intercalate into DNA or bind to the active sites of enzymes, while substituents on the ring modulate this interaction and confer specificity.

Antimicrobial and Antifungal Potential

Benzimidazole derivatives are known to exhibit potent antimicrobial and antifungal activities.[3][4][5][6][7] The presence of a chlorine atom at the 6-position of the benzimidazole ring in the title compound is a key feature, as halogenated derivatives often show enhanced antimicrobial efficacy.

Plausible Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to the inhibition of microbial growth by targeting essential cellular processes. One of the primary proposed mechanisms is the disruption of microtubule synthesis in fungal cells, similar to the action of established antifungal benzimidazoles. In bacteria, potential mechanisms could involve the inhibition of DNA gyrase or other essential enzymes.

Experimental Workflow for Antimicrobial Screening:

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

Anticancer Potential

The structural analogy of benzimidazoles to purine nucleotides makes them attractive candidates for anticancer drug development. [8][9][10][11]They can interfere with the metabolic processes of cancer cells, leading to apoptosis or cell cycle arrest.

Plausible Mechanism of Action: Potential anticancer mechanisms include the inhibition of tubulin polymerization, disruption of DNA synthesis, and modulation of various signaling pathways involved in cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HepG2) [8]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

While the direct biological data for this compound is currently limited, its chemical structure strongly suggests a high potential for diverse pharmacological activities. The presence of the chlorinated benzimidazole core, a known pharmacophore, coupled with a propionic acid side chain, positions this compound as a promising candidate for antimicrobial, antiviral, anti-inflammatory, and anticancer research.

The experimental frameworks and mechanistic hypotheses presented in this guide offer a foundational roadmap for researchers and drug development professionals to systematically explore the therapeutic potential of this intriguing molecule. Further in-depth studies, including synthesis of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic investigations, are warranted to fully elucidate the biological activity profile of this compound and to pave the way for its potential development into a novel therapeutic agent.

References

- Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. (URL not available)

-

Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161–1168. [Link]

- Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. (URL not available)

- Ayralp, A. THE DERIVATIVES OF 3-(1H-BENZIKMIDAZOLE-2)

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central (PMC). [Link]

-

Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. ResearchGate. [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central (PMC). [Link]

-

Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. ResearchGate. [Link]

-

Al-Omar, M. A. (2010). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 15(7), 4749–4762. [Link]

-

Pharmacological evaluation of benzimidazole derivatives with potential antiviral and antitumor activity. Semantic Scholar. [Link]

- Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. (URL not available)

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

-

Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed Central (PMC). [Link]

- The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (URL not available)

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[12][13]riazin-7(6H). (URL not available)

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central (PMC). [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central (PMC). [Link]

- 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (URL not available)

-

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. [Link]

-

In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. [Link]

-

In-vitro cytotoxicity of the fourteen final synthesized compounds on... ResearchGate. [Link]

-

synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

In vitro testing expressed as growth inhibition of cancer cell lines... ResearchGate. [Link]

-

3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. [Link]

- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv

-

Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. [Link]

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (URL not available)

-

Nannapaneni, D. T., Gupta, A. V., Reddy, M. I., & Sarva, R. C. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 2(3), 273–279. [Link]

-

Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. PubMed Central (PMC). [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PubMed Central (PMC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical characteristics, and potential therapeutic applications. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide extrapolates its potential based on the well-established activities of the benzimidazole core and closely related analogs. Detailed synthetic protocols, based on established methodologies, are provided to facilitate further research and exploration of this promising compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature this versatile scaffold. The therapeutic potential of benzimidazole derivatives extends to oncology, with compounds like bendamustine used in cancer chemotherapy.[3]

The chlorine substituent at the 6-position of the benzimidazole ring in this compound is a common feature in many biologically active molecules. Halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy. The propionic acid side chain at the 2-position provides a handle for further chemical modification and can also contribute to the molecule's overall biological activity.

This guide will delve into the knowns and logical extrapolations surrounding this compound, providing a solid foundation for researchers looking to investigate its potential.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Molecular Weight | 224.64 g/mol | [4] |

| CAS Number | 82138-56-5 | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | - |

Synthesis of this compound

The most established and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5]

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed through the condensation of 4-chloro-1,2-phenylenediamine with succinic acid or a more reactive derivative like succinic anhydride.

Caption: Proposed synthesis of the target compound via Phillips condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for benzimidazole synthesis. Optimization of reaction conditions (temperature, time, and catalyst) may be necessary to achieve the best yield and purity.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Succinic anhydride

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol or Methanol for recrystallization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).

-

Acid Catalyst: Slowly add polyphosphoric acid (PPA) as the solvent and catalyst. Alternatively, refluxing in 4M hydrochloric acid can be employed. The use of PPA often allows for a one-pot reaction at elevated temperatures.[6]

-

Heating: Heat the reaction mixture with stirring. If using PPA, a temperature of 150-180°C is typically required for several hours. If using aqueous HCl, reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, pour the mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activities and Therapeutic Applications

Anticancer Potential

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[7]

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, structurally similar to colchicine, inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Benzimidazoles have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and BRAF.[8]

-

Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair.[5]

-

PARP Inhibition: Certain benzimidazole-carboxamides have shown potent inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them attractive targets for cancer therapy, particularly in combination with DNA-damaging agents.[9]

Given these precedents, this compound is a prime candidate for screening as an anticancer agent. The propionic acid moiety could be further derivatized to enhance its interaction with specific biological targets.

Antimicrobial Activity

The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[7]

-

Antibacterial Activity: Benzimidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[7] The mechanism of action can involve the inhibition of essential enzymes or disruption of the bacterial cell wall.

-

Antifungal Activity: Several antifungal drugs, such as benomyl, are based on the benzimidazole structure. They often act by interfering with microtubule assembly in fungal cells.[10]

-

Antiviral Activity: Benzimidazole derivatives have been reported to possess antiviral properties, including activity against the influenza virus and HIV.

The presence of the chloro substituent on the benzene ring may enhance the antimicrobial properties of the target compound.

Other Potential Pharmacological Activities

The versatility of the benzimidazole scaffold suggests that this compound could also exhibit other pharmacological activities, including:

-

Anti-inflammatory

-

Analgesic

-

Antihypertensive

-

Antidiabetic

Future Research Directions

This compound represents a promising, yet underexplored, molecule. The following are key areas for future investigation:

-

Synthesis and Characterization: The first step is the actual synthesis and full analytical characterization of the compound to confirm its structure and purity.

-

Biological Screening: A comprehensive biological screening is warranted to evaluate its activity in various assays, including:

-

Anticancer assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic and antiproliferative effects.

-

Antimicrobial assays: Testing against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Enzyme inhibition assays: Investigating its potential to inhibit key enzymes implicated in disease, such as kinases, topoisomerases, or PARP.

-

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve techniques such as cell cycle analysis, apoptosis assays, and molecular docking studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would be crucial to establish a structure-activity relationship. This would involve modifying the substituents on the benzimidazole ring and the propionic acid side chain to optimize potency and selectivity.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 82138-56-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 1h-benzimidazole-4-carboxamides substituted with a quaternary carbon at the 2-position are potent parp inhibitors - Patent IL-186303-A0 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a halogenated derivative of the versatile benzimidazole scaffold. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis logically follows well-established principles of heterocyclic chemistry, primarily the Phillips-Ladenburg condensation. This guide will delve into the probable synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and the broader context of benzimidazole derivatives in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This core structure is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The benzimidazole nucleus is a key pharmacophore that imparts diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with tailored biological profiles. The introduction of a chloro-substituent and a propionic acid moiety, as seen in this compound, can significantly influence the compound's physicochemical properties and biological activity.

The Genesis of this compound: A Logical Synthesis

While a singular, seminal publication detailing the initial discovery of this compound (CAS Number: 82138-56-5) is not readily apparent in the historical literature, its synthesis can be confidently inferred from the foundational work on benzimidazole synthesis. The most probable and widely adopted method for constructing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation . This reaction, a cornerstone of heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1]

In the case of the target molecule, the logical precursors are 4-chloro-1,2-phenylenediamine and a dicarboxylic acid derivative, most likely succinic acid or its anhydride. The reaction of o-phenylenediamines with dibasic acid anhydrides, such as succinic anhydride, is a known method to produce β-(2-benzimidazole) propionic acids.[2]

Chemical Properties

| Property | Value |

| CAS Number | 82138-56-5[3][4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₂[3][4] |

| Molecular Weight | 224.64 g/mol [3][4] |

The Phillips-Ladenburg Condensation: A Mechanistic Perspective

The synthesis of this compound via the Phillips-Ladenburg condensation is a robust and well-understood process. The reaction proceeds through a series of nucleophilic addition and dehydration steps.

Step-by-Step Mechanism:

-

Protonation of the Carboxylic Acid: In an acidic medium, the carbonyl oxygen of the carboxylic acid (or its anhydride derivative) is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of an N-acyl intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.

-

Final Dehydration: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring.

The use of a dicarboxylic acid derivative like succinic acid provides the propionic acid side chain at the 2-position of the benzimidazole core.

Experimental Protocol: Synthesis of this compound

The following is a detailed, self-validating protocol for the synthesis of the title compound, based on established methodologies for analogous benzimidazole preparations.

Materials and Reagents:

-

4-chloro-1,2-phenylenediamine

-

Succinic anhydride

-

4M Hydrochloric acid

-

Activated charcoal

-

Ammonium hydroxide solution

-

Ethanol

-

Distilled water

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1 molar equivalent) and succinic anhydride (1.1 molar equivalents).

-

Acidic Medium: Add 4M hydrochloric acid to the flask, ensuring the reactants are fully submerged. The acid acts as both a solvent and a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated charcoal to the solution and heat gently for 10-15 minutes to remove colored impurities.

-

Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.

-

Precipitation: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution with constant stirring to neutralize the acid. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water.

-

Recrystallization: For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to obtain this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Historical Context and Potential Applications

While the specific discovery of this compound is not well-documented, the broader class of benzimidazole derivatives has a rich history in medicinal chemistry. Since the discovery of the antimicrobial activity of 2-aminobenzimidazole, this scaffold has been extensively explored, leading to the development of numerous drugs.

The presence of the chloro group on the benzene ring can enhance lipophilicity and potentially improve membrane permeability. The propionic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and may serve as a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's pharmacokinetic properties.

Given the known biological activities of related compounds, this compound could be investigated for a range of therapeutic applications, including:

-

Antimicrobial agent: Many chlorinated benzimidazoles exhibit potent antibacterial and antifungal properties.

-

Anti-inflammatory agent: The propionic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agent: Various benzimidazole derivatives have shown promise as inhibitors of key enzymes involved in cancer progression.

Further research is required to elucidate the specific biological profile and therapeutic potential of this particular compound.

Conclusion

This compound represents a synthetically accessible derivative of the medicinally important benzimidazole scaffold. While its specific history is not extensively detailed, its synthesis logically follows the well-established Phillips-Ladenburg condensation reaction. This technical guide provides a comprehensive overview of its probable synthesis, the underlying chemical principles, and a detailed experimental protocol. The structural features of this compound suggest potential for biological activity, warranting further investigation by researchers in the fields of drug discovery and medicinal chemistry.

References

-

Journal Of Current Pharma Research. A review on synthetic approaches of benzimidazole derivatives. [Link]

-

ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]

Sources

An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid and Its Derivatives

This guide provides a comprehensive technical overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a key heterocyclic compound, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, chemical properties, and potential therapeutic applications of this benzimidazole scaffold, offering insights grounded in established scientific principles and methodologies.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows benzimidazole-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of benzimidazole have demonstrated clinical efficacy as antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer agents.[1][3] The versatility of the benzimidazole ring system, coupled with the potential for substitution at various positions, makes it a fertile ground for the design and development of novel therapeutic agents.

This guide focuses on a specific derivative, this compound, and explores the synthetic pathways to this core molecule and its subsequent derivatization. Furthermore, it extrapolates from the vast body of research on benzimidazoles to predict the potential biological activities and mechanisms of action of these specific compounds.

Part 1: Synthesis and Derivatization

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction famously known as the Phillips-Ladenburg synthesis.[4][5] This robust and versatile method provides a direct route to a wide range of 2-substituted benzimidazoles.

Synthesis of the Core Compound: this compound

A plausible and efficient synthetic route to the title compound involves the condensation of 4-chloro-o-phenylenediamine with succinic anhydride. This reaction is an adaptation of the well-established synthesis of β-(2-benzimidazole) propionic acid from o-phenylenediamine and succinic anhydride.[6]

Reaction Scheme:

Caption: Synthetic pathway to the core compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as 4N hydrochloric acid or a high-boiling point solvent like xylene.

-

Addition of Reagent: Add succinic anhydride (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acidic medium was used, neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until alkaline to litmus paper.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Derivatives

The carboxylic acid moiety of the core compound provides a convenient handle for the synthesis of various derivatives, primarily esters and amides. These derivatives can modulate the physicochemical properties of the parent compound, such as solubility and bioavailability, and can also influence its biological activity.

Esterification of the propionic acid can be achieved through standard methods, such as Fischer esterification.

Reaction Scheme:

Caption: General scheme for ester synthesis.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by column chromatography if necessary.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Reaction Scheme:

Caption: General scheme for amide synthesis.

Experimental Protocol:

-

Acid Chloride Formation: Suspend the propionic acid in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for a few hours. Remove the excess reagent and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a fresh portion of an inert solvent. Cool the solution to 0 °C and add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the reaction mixture for several hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Part 2: Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound and its derivatives are not extensively reported in the literature, the broader class of benzimidazole-containing molecules exhibits significant therapeutic potential, particularly as anticancer and antimicrobial agents.

Anticancer Potential

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][7]

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many benzimidazole-containing drugs, such as albendazole and mebendazole, exert their anticancer effects by binding to β-tubulin, thereby disrupting microtubule dynamics.[8][9] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. It is plausible that derivatives of this compound could exhibit similar activity.

-

DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate into the DNA double helix, interfering with DNA replication and transcription.[1] Some derivatives also act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks and apoptosis.[1]

-

Kinase Inhibition: Various kinases are crucial for cancer cell signaling and proliferation. Benzimidazole derivatives have been developed as potent inhibitors of several kinases, including VEGFR, EGFR, and BRAF.[10] The specific substitutions on the benzimidazole ring and its side chains will determine the kinase inhibitory profile.

-

Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Benzimidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

Caption: Potential anticancer signaling pathways.

Structure-Activity Relationship (SAR) Insights:

Based on general SAR studies of benzimidazoles, the following can be inferred:

-

Substitution at the 2-position: The propionic acid side chain is a key determinant of activity. Esterification or amidation can alter lipophilicity and hydrogen bonding potential, which can significantly impact target binding and cellular uptake.

-

Substitution on the Benzene Ring: The chloro group at the 6-position is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system and its interaction with biological targets.

-

N-Substitution: Alkylation or acylation at the N-1 position of the benzimidazole ring can further modify the compound's properties and biological activity.

Antimicrobial Potential

Benzimidazole derivatives have a long history of use as antimicrobial agents.[3][12] Their broad spectrum of activity includes activity against bacteria, fungi, and protozoa.

Potential Mechanisms of Action:

-

Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[13] This leads to a bactericidal effect.

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall is another potential mechanism of action.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] This leads to increased membrane permeability and fungal cell death.

Caption: Potential antimicrobial mechanisms of action.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent at the 2-position is critical for antimicrobial activity. The propionic acid and its derivatives could chelate metal ions essential for microbial enzymes.

-

The lipophilicity of the derivatives will influence their ability to penetrate bacterial and fungal cell walls and membranes.

Data Summary

Table 1: Physicochemical Properties of the Core Compound

| Property | Value |

| Chemical Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Appearance | Solid |

| CAS Number | 82138-56-5 |

Table 2: Proposed Derivatives and Their Potential Properties

| Derivative Type | General Structure | Potential Properties |

| Esters | This compound alkyl ester | Increased lipophilicity, potential for prodrug design |

| Amides | 3-(6-Chloro-1H-benzoimidazol-2-yl)-N-substituted-propionamide | Varied polarity and hydrogen bonding capacity, potential for enhanced target interaction |

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations. While specific biological data for this compound and its derivatives are currently limited, the extensive research on the broader benzimidazole class strongly suggests significant potential for anticancer and antimicrobial activities. The derivatization of the propionic acid side chain offers a promising strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Further investigation into the synthesis and biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.

References

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Metastasis and Treatment, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8421715/]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 2025. [URL: https://www.biotech-asia.org/vol22no3/benzimidazole-derivatives-in-anticancer-therapy-a-comprehensive-review/]

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine, 2025. [URL: https://www.417integrativemedicine.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38095818/]

- Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate, 2025. [URL: https://www.researchgate.net/figure/Broad-mechanisms-of-action-of-benzimidazoles-as-anticancer-agents-Benzimidazole_fig2_381180015]

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 2017. [URL: https://rjptonline.org/HTML_PDF/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010/Issue%207/8.pdf]

- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00355]

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 2017. [URL: https://www.researchgate.net/publication/318850611_Benzimidazole_Structure_Activity_Relationship_and_Mechanism_of_Action_as_Antimicrobial_Agent]

- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals, 2018. [URL: https://www.openaccessjournals.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28422008/]

- A review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research, 2018. [URL: https://jcpr.in/jcpr/wp-content/uploads/2019/01/2676-2694.pdf]

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 2001. [URL: https://www.mdpi.com/1420-3049/6/10/854]

- Antimicrobial activity of a new series of benzimidazole derivatives. European Journal of Medicinal Chemistry, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17336015/]

- Anticancer activity of new compounds using benzimidazole as a scaffold. Bioorganic & Medicinal Chemistry Letters, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23759325/]

- Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. Medicinal Chemistry, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/31994420/]

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10821588/]

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8161103/]

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/23/8226]

- synthesis of amide derivatives via benzimidazoles and exploring bioevaluation. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2024. [URL: https://ajrcps.com/admin/uploads/gVbYw2.pdf]

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787123/]

- Phillips‐Ladenburg Benzimidazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/9780470638859.conrr495]

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00819k]

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar, 2023. [URL: https://www.semanticscholar.org/paper/Various-approaches-for-the-synthesis-of-and-their-Mondal-Alam/8302f0680a6b5d63f25373a0774a38392576b911]

Sources